(2S,5R)-5-aminooxane-2-carboxylic acid
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Overview
Description
(2S,5R)-5-aminooxane-2-carboxylic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-aminooxane-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the catalytic resolution of racemic mixtures using lipase enzymes, which can selectively hydrolyze one enantiomer over the other . Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-aminooxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (2S,5R)-5-aminooxane-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its role in enzyme-substrate interactions and protein folding. Its chiral nature allows it to interact specifically with certain enzymes, making it a useful tool for studying enzyme mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been investigated as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor agonists .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of (2S,5R)-5-aminooxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The compound’s stereochemistry allows it to fit precisely into the active sites of enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-isopropyl-5-methylcyclohexanone
- (2S,5R)-5-hydroxypiperidine-2-carboxylic acid
Uniqueness
What sets (2S,5R)-5-aminooxane-2-carboxylic acid apart from similar compounds is its specific amino and carboxylic acid functional groups, which confer unique reactivity and interaction profiles. Its ability to form stable complexes and participate in selective reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,5R)-5-aminooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
IPZFSKQTSOMKSJ-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1N)C(=O)O |
Canonical SMILES |
C1CC(OCC1N)C(=O)O |
Origin of Product |
United States |
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